molecular formula C8H18ClNO3 B555316 O-tert-Butyl-L-serine methyl ester hydrochloride CAS No. 17114-97-5

O-tert-Butyl-L-serine methyl ester hydrochloride

Cat. No. B555316
CAS RN: 17114-97-5
M. Wt: 175,23*36,45 g/mole
InChI Key: PCIABNBULSRKSU-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-tert-Butyl-L-serine methyl ester hydrochloride is a protected L-serine used in peptide synthesis . It acts as a reagent in the mechanochemical preparation of hydantoin from amino esters and in its application to the synthesis of the anti-epileptic drug phenytoin .


Molecular Structure Analysis

The molecular formula of O-tert-Butyl-L-serine methyl ester hydrochloride is C8H17NO3·HCl . The molecular weight is 211.69 g/mol . The structure of the compound includes a tert-butyl group, a serine group, a methyl ester group, and a hydrochloride group .


Chemical Reactions Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is used as a reagent in the mechanochemical preparation of hydantoin from amino esters . It also finds application in the synthesis of the anti-epileptic drug phenytoin .


Physical And Chemical Properties Analysis

O-tert-Butyl-L-serine methyl ester hydrochloride is a solid at 20 degrees Celsius . It has a specific rotation of +6.8 to +8.2 degrees (C=1, DMF) . The compound appears as a white to almost white powder or crystal .

Scientific Research Applications

    Peptide Synthesis

    • H-Ser(tBu)-OMe.HCl is a protected L-serine used in peptide synthesis .
    • It’s used in the synthesis of glycopeptides and lipopeptides .
    • It’s also used in Solid Phase Peptide Synthesis (SPPS) such as the synthesis of tailed cyclic RGD peptides to prevent glutarimide formation .

    Preparation of Amino-Phospholipids

    • H-Ser(tBu)-OMe.HCl is used in the preparation of amino-phospholipids .

    Resin Applications

    • H-Ser(tBu)-OMe.HCl can be used in resin applications, such as H-Ser(tBu)-2-ClTrt resin .

    Amino Acids, Resins & Reagents for Peptide Synthesis

    • H-Ser-OtBu hydrochloride is used as a reagent in peptide synthesis .
    • It’s used in the synthesis of various peptides, including glycopeptides and lipopeptides .

    Preparation of Pre-Loaded Resins for SPPS

    • H-Ser(tBu)-2-ClTrt resin is used in Solid Phase Peptide Synthesis (SPPS) .
    • The polymer matrix is copoly (styrene - 1% DVB), 200 - 400 mesh .

    Life Science Research Solutions

    • H-Ser(tBu)-OtBu is used in various applications in life science research, including analytical chemistry and biopharma production .

properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIABNBULSRKSU-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584967
Record name Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butyl-L-serine methyl ester hydrochloride

CAS RN

17114-97-5
Record name Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MC Bagley, K Chapaneri, JW Dale… - The Journal of …, 2005 - ACS Publications
… Reaction with O-tert-butyl-l-serine methyl ester hydrochloride in dichloromethane in the presence of copper(I) iodide and triethylamine generated amide 10a as a mixture of tautomers …
Number of citations: 110 pubs.acs.org
DS Wilbur, DK Hamlin, MK Chyan… - Bioconjugate …, 2001 - ACS Publications
… O-tert-Butyl-l-serine methyl ester hydrochloride, l-aspartic acid β-tert-butyl ester, and l-aspartic acid α-tert-butyl ester were obtained from Calbiochem-Novabiochem Corp. (San Diego, …
Number of citations: 61 pubs.acs.org
DS Wilbur, MK Chyan, PM Pathare… - Bioconjugate …, 2000 - ACS Publications
… O-tert-Butyl-l-serine methyl ester hydrochloride, 19; l-aspartic acid β-tert-butyl ester, 23; and l-aspartic acid α-tert-butyl ester, 16, were obtained from Calbiochem-Novabiochem Corp. (…
Number of citations: 68 pubs.acs.org
X Xiong - 2005 - search.proquest.com
… Thiolate displacement with O-tert-butyl-L-serine methyl ester hydrochloride in dichloromethane in the presence of copper(I) iodide and triethylamine generated amide 251 as a mixture …
Number of citations: 3 search.proquest.com
M Tao, J Qian, Z Chen, LK An… - The Journal of Organic …, 2023 - ACS Publications
… S4 was obtained as a yellow oil in 87% yield (0.94 g) using O-tert-butyl-l-serine methyl ester hydrochloride (1.1 g) after column chromatography on silica gel with EtOAc/n-hexane (1/15) …
Number of citations: 4 pubs.acs.org
C Costa, IS Oliveira, JPN Silva, SG Silva… - Journal of Colloid and …, 2021 - Elsevier
… Serine derivatives O-tert-butyl l-serine, H-Ser(tBu)–OH (>99%) and O-tert-butyl l-serine methyl ester hydrochloride, H-Ser(tBu)-OMe.HCl (>99%) and the coupling agents benzotriazol-1-…
Number of citations: 14 www.sciencedirect.com
AH Merrill Jr - Chemical reviews, 2011 - ACS Publications
… for an enzyme that utilizes PLP as a cofactor, SPT is inhibited by compounds such as β-chloro-l-alanine (301) and cycloserine, (265) and O-tert-butyl-l-serine methyl ester hydrochloride …
Number of citations: 730 pubs.acs.org
MC Bagley, JW Dale, X Xiong, J Bower - Organic Letters, 2003 - ACS Publications
… Reaction with O-tert-butyl-l-serine methyl ester hydrochloride in dichloromethane in the presence of copper(I) iodide and triethylamine generated amide 16 as a mixture of tautomers (…
Number of citations: 49 pubs.acs.org
JB Roque - 2020 - search.proquest.com
… e HCl•H2N CO2Me Ot-Bu 151 Methyl O-(tert-Butyl)-N-(pivaloyl-L-prolyl)-L-serinate (2.28e) was prepared from pivaloyl-L- proline and O-tert-butyl-L-serine methyl ester hydrochloride …
Number of citations: 2 search.proquest.com

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